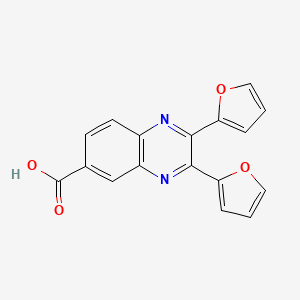

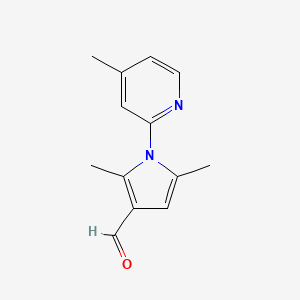

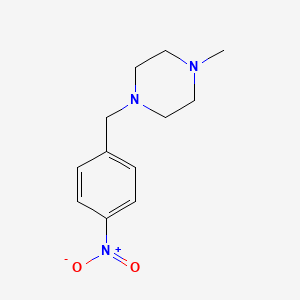

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (DMPMPC) is a heterocyclic aldehyde derived from pyrrole and is an important intermediate in organic synthesis. It has been extensively studied due to its unique reactivity, as well as its potential applications in the fields of medicine, biochemistry, and materials science. This article will discuss the synthesis method of DMPMPC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions for its use.

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

One significant application of related pyrrole-based ligands involves their role in the synthesis and characterization of aluminum and zinc complexes, which are shown to be active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. This process is crucial for creating biodegradable polymers, indicating the potential of pyrrole derivatives in sustainable material synthesis (Qiao, Ma, & Wang, 2011).

Synthetic Chemistry and Molecular Structure

Studies have detailed the synthesis and characterization of various pyrrole derivatives, which serve as foundational research for further chemical investigations and applications. For instance, the synthesis and structural analysis of compounds derived from pyrrole and carbaldehyde underpin advancements in organic synthesis and molecular engineering, providing insights into molecular interactions and structural stability (Asiri & Khan, 2010).

Computational Chemistry

Another area of application is in computational chemistry, where derivatives of pyrrole are used to study molecular electrostatic potential surfaces, electronic descriptors, and binding energies. These studies are vital for understanding molecular interactions and designing new molecules with specific properties (Singh, Rawat, & Sahu, 2014).

Enantioseparation and Stereochemistry

The synthesis and study of sterically hindered N-aryl pyrroles shed light on diastereoisomeric complexes and the separation of enantiomers, contributing to the field of stereochemistry. Such research is crucial for the development of chiral drugs and compounds with specific optical activities (Vorkapić-Furač et al., 1989).

Heterocyclic Chemistry

Research into heterocyclic compounds, including various pyrrole derivatives, expands the repertoire of synthetic strategies and molecular architectures available for drug design and materials science. The synthesis and functionalization of these compounds are foundational for developing new pharmaceuticals and materials with unique properties (Mackie et al., 1973).

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing an imidazole ring, which is structurally similar to the pyrrole ring in the given compound, are known to interact with a broad range of biological targets .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Imidazole-containing compounds, which share structural similarities with the given compound, have been reported to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-4-5-14-13(6-9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGJZPZYWKFDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358297 |

Source

|

| Record name | 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445428-51-3 |

Source

|

| Record name | 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)